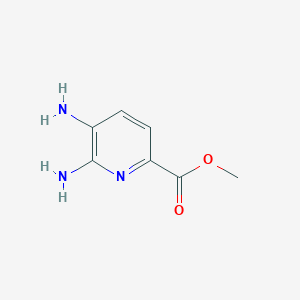

2-Fluoro-N,N-dimethylpyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

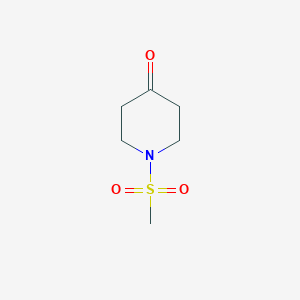

2-Fluoro-N,N-dimethylpyridin-4-amine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

2-Fluoro-N,N-dimethylpyridin-4-amine serves as a key intermediate in heterocyclic chemistry, facilitating the synthesis of complex organic compounds. Its unique structure enables selective reactions, such as N-oxidation and amination processes, which are crucial for developing pharmaceuticals and agrochemicals. Studies have demonstrated its utility in synthesizing substituted guanine derivatives and multifluoroarylated amines, highlighting its role in expanding the chemical space of biologically active compounds (Martens & Hertog, 2010) (Schirrmacher et al., 2002).

Catalysis and Synthetic Methodology

In synthetic methodology, this compound is employed as a catalyst or reagent in transformations that require high selectivity and efficiency. It has been used in photocatalyzed reactions for C(sp3)-H and C(sp2)-F functionalization, offering a new approach to α-fluoroarylated amines, which are valuable in medicinal chemistry and material science (Xie et al., 2017).

Fluorination and Amination Reactions

Its reactivity towards fluorination and amination has been extensively studied, with catalyst-free conditions being explored for the introduction of N-aryl and adamantane moieties. These studies provide insights into the mechanistic aspects of these transformations and open up possibilities for the synthesis of novel organic fluorine-containing compounds (Abel et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, derivatization with this compound enables the sensitive and selective detection of amines and amino acids. This has applications in environmental monitoring and pharmaceutical analysis, where accurate quantification of trace compounds is essential (You et al., 2002).

Material Science and Polymer Chemistry

The incorporation of this compound into polymers and materials leads to novel properties, such as enhanced organosolubility, optical transparency, and thermal stability. These materials find applications in electronics, photonics, and as components in high-performance composites (Zhang et al., 2010).

Safety and Hazards

Properties

IUPAC Name |

2-fluoro-N,N-dimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYHAAZITLGHLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479220 |

Source

|

| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849937-80-0 |

Source

|

| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)

![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)